4-Chloro-3-(trifluoromethoxy)phenylacetic acid

Vue d'ensemble

Description

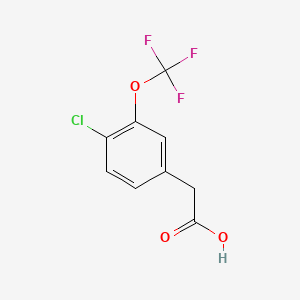

4-Chloro-3-(trifluoromethoxy)phenylacetic acid is an organic compound with the molecular formula C9H6ClF3O3 and a molecular weight of 254.59 g/mol . This compound is characterized by the presence of a chloro group, a trifluoromethoxy group, and a phenylacetic acid moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(trifluoromethoxy)phenylacetic acid can be achieved through several methods. One common method involves the nucleophilic substitution reaction of 4-bromoanisole with potassium trifluoromethanesulfonate (KOCF3SO3) in the presence of copper (I) iodide (CuI) and 18-crown-6 ether . This reaction typically occurs under mild conditions and yields the desired product with high purity.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity, and the product is typically purified through recrystallization or chromatography techniques.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Chloro-3-(trifluoromethoxy)phenylacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chloro and trifluoromethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydroxide (NaOH) and sulfuric acid (H2SO4) are used for nucleophilic and electrophilic substitution reactions, respectively.

Major Products Formed:

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and alkanes.

Substitution: Various substituted phenylacetic acids depending on the substituents introduced.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

-

Anti-inflammatory and Analgesic Properties

- Research indicates that 4-Chloro-3-(trifluoromethoxy)phenylacetic acid exhibits notable anti-inflammatory and analgesic effects. This makes it a candidate for therapeutic applications in pain management and treatment of inflammatory conditions.

-

Potential as an ACAT Inhibitor

- The compound has been investigated for its inhibitory activity on acyl-CoA: cholesterol acyltransferase (ACAT), which is relevant in the context of anti-atherosclerotic agents. Modifications to the compound's structure have led to the discovery of derivatives with potent ACAT inhibitory activity, showing selectivity over adrenal cells .

-

Binding Affinity Studies

- Interaction studies have focused on the compound's binding affinity to various biological targets, including enzymes and receptors involved in inflammatory pathways. These studies provide insights into how the compound modulates biological responses, contributing to its therapeutic potential.

Agrochemical Applications

This compound also finds applications in agrochemicals due to its structural characteristics that may enhance herbicidal properties. Its derivatives can be tailored for specific agricultural needs, potentially improving crop protection strategies.

Case Studies and Research Findings

Several studies underscore the compound's potential:

- A study highlighted its role as an ACAT inhibitor, demonstrating a selectivity ratio of approximately 30-fold over adrenal cells, indicating its promise as a safer alternative for cholesterol management .

- Another investigation into its anti-inflammatory properties revealed that modifications to its structure could enhance efficacy against inflammatory diseases, paving the way for new therapeutic agents.

Mécanisme D'action

The mechanism of action of 4-Chloro-3-(trifluoromethoxy)phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets .

Comparaison Avec Des Composés Similaires

4-(Trifluoromethoxy)phenylacetic acid: Similar structure but lacks the chloro group.

4-Chloro-3-(trifluoromethyl)phenylacetic acid: Similar structure but has a trifluoromethyl group instead of a trifluoromethoxy group.

Uniqueness: 4-Chloro-3-(trifluoromethoxy)phenylacetic acid is unique due to the presence of both chloro and trifluoromethoxy groups, which confer distinct chemical properties and reactivity. These functional groups enhance the compound’s stability and lipophilicity, making it valuable in various research and industrial applications.

Activité Biologique

4-Chloro-3-(trifluoromethoxy)phenylacetic acid (CAS Number: 886501-02-6) is an organofluorine compound characterized by its unique molecular structure, which includes a chloro group, a trifluoromethoxy group, and an acetic acid moiety. This compound has garnered attention in medicinal chemistry and agrochemicals due to its potential biological activities, particularly its anti-inflammatory and analgesic properties.

- Molecular Formula : C9H6ClF3O2

- Molecular Weight : 254.59 g/mol

- Boiling Point : 291.9ºC

- Density : 1.469 g/cm³

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Anti-inflammatory Properties : Studies have shown that this compound can modulate inflammatory pathways, making it a candidate for therapeutic applications in conditions characterized by inflammation.

- Analgesic Effects : The compound has demonstrated potential in pain management, with specific mechanisms involving the modulation of pain receptors.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory responses. Interaction studies have revealed its binding affinity to these targets, suggesting that it may inhibit specific pathways related to inflammation and pain perception.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and differences between this compound and other related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Chloro-3-(trifluoromethyl)phenylacetic acid | C9H6ClF3O2 | Lacks the methoxy group; used in similar applications |

| 2-Chloro-3-(trifluoromethoxy)benzoic acid | C8H6ClF3O2 | Different position of the chloro group; potential herbicide |

| 4-Bromo-3-(trifluoromethoxy)phenylacetic acid | C9H6BrF3O2 | Bromine substitution instead of chlorine; differing reactivity |

The unique combination of functional groups in this compound enhances its biological activity compared to structurally similar compounds.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Anti-inflammatory Studies : In vitro studies have demonstrated that this compound significantly reduces pro-inflammatory cytokine production in macrophages, indicating its potential as an anti-inflammatory agent.

- Analgesic Efficacy : Experimental models of pain have shown that administration of this compound leads to a notable decrease in pain response, suggesting its utility in pain management therapies.

- Pharmacological Exploration : The structural components of the compound suggest potential interactions with various pharmacological targets, which could lead to further exploration in drug development focusing on inflammatory diseases .

Propriétés

IUPAC Name |

2-[4-chloro-3-(trifluoromethoxy)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O3/c10-6-2-1-5(4-8(14)15)3-7(6)16-9(11,12)13/h1-3H,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLISEZFNOVSYFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)OC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590654 | |

| Record name | [4-Chloro-3-(trifluoromethoxy)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886501-02-6 | |

| Record name | [4-Chloro-3-(trifluoromethoxy)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.